molecular formula C15H23N3O4S B1682626 Levosulpiride CAS No. 23672-07-3

Levosulpiride

Cat. No. B1682626
CAS RN: 23672-07-3
M. Wt: 341.4 g/mol
InChI Key: BGRJTUBHPOOWDU-NSHDSACASA-N
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Description

Levosulpiride is primarily used for its gut motility properties i.e. to improve food movement. It is used to treat disorders of the stomach and intestines. At low doses of 50mg and 100mg, it can also be used to manage mental health conditions like schizophrenia .


Synthesis Analysis

The synthesis of Levosulpiride involves the use of methyl alcohol and N,N-dimethylformamide in prescribed proportion as solvents. Sulpiride is resolved under ultrasound condition to achieve turnover of dextroisomer. Low temperature vacuum ultrasound is adopted for crystallization, and novel levosulpiride dehydrate and the preparation method of the levosulpiride dehydrate are obtained .


Molecular Structure Analysis

Levosulpiride has a molecular formula of C15H23N3O4S and a molecular weight of 341.4 g/mol . The IUPAC name is N - [ [ (2 S )-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .


Chemical Reactions Analysis

The FTIR results confirmed that the interaction between components was physical . The other important contributions from Levosulpiride are the presence of an amide I band corresponding to (C=O) vibration of the acetyl group at 1623 cm −1 and (C–N) stretching vibration at 1060 cm −1, which can also be seen in CMC sodium .


Physical And Chemical Properties Analysis

Levosulpiride has a molecular formula of C15H23N3O4S and a molecular weight of 341.43. It is soluble in DMSO at 69 mg/mL .

Scientific Research Applications

Levosulpiride in the Treatment of Dysmotility-like Functional Dyspepsia

Levosulpiride has demonstrated efficacy in treating dysmotility-like functional dyspepsia. A randomized, double-masked trial compared the clinical efficacy of levosulpiride and cisapride in patients with this condition, revealing significant improvement in dyspeptic symptoms and decreased total symptom scores with levosulpiride treatment (Mearin et al., 2004).

Effect on Gastric Motility

Levosulpiride's effect on in vitro motor patterns in the human gastric fundus, antrum, and jejunum was studied to understand its role in improving gastric emptying in patients with functional dyspepsia or gastroparesis. The study characterized its effect on the main in vitro motility patterns in these areas (Gallego et al., 2016).

Development of Sustained-release Formulations

Research into the development of sustained-release tablet formulations of Levosulpiride aimed to address issues such as its short half-life and increased dosage frequency. The study focused on developing a formulation that would provide sustained-release behavior, thereby potentially improving compliance and reducing adverse effects (Samie et al., 2018).

Levosulpiride and Serum Prolactin Levels

A study on Levosulpiride and serum prolactin levels highlighted its impact on prolactin synthesis and secretion. Levosulpiride, by blocking D2 receptors, significantly elevates serum prolactin levels in a substantial number of patients, leading to clinical manifestations like menstrual abnormalities in females (Kuchay & Mithal, 2017).

Pharmacokinetics in Different Formulations

The pharmacokinetic properties of Levosulpiride were assessed in different formulations, including oral, intramuscular, and intravenous administrations. The study aimed to understand the safety profiles and pharmacokinetic properties across different delivery methods, contributing to a better understanding of the drug’s behavior in the body (Xu et al., 2015).

Levosulpiride in the Management of Functional Dyspepsia and Delayed Gastric Emptying

A study explored Levosulpiride's role in the management of functional dyspepsia and delayed gastric emptying. It emphasized its dual mechanism as a D2 dopamine receptor antagonist and a serotonin 5HT4 receptor agonist, which contributes to its prokinetic action (Serra, 2010).

Future Directions

Levosulpiride has shown promise in the treatment of diabetic macular oedema, improving visual and structural outcomes in patients with centre-involving DME by mechanisms that may include intraocular upregulation of vasoinhibin and downregulation of VEGF and PlGF . Larger clinical trials evaluating long-term efficacy and safety are warranted .

properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042583
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levosulpiride

CAS RN

23672-07-3
Record name Levosulpiride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levosulpiride [INN]
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Record name Levosulpiride
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URL https://www.drugbank.ca/drugs/DB16021
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Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid
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Record name LEVOSULPIRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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